2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C20H21ClN4O2S |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-3-25-18(12-27-17-10-6-15(21)7-11-17)23-24-20(25)28-13-19(26)22-16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,26) |
InChI Key |
QJUDVBSNMPIIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-4H-1,2,4-triazole-3-thiol
The triazole core is synthesized via cyclocondensation of ethyl hydrazinecarboxylate with thioamide derivatives. A representative protocol involves:
- Reaction : Ethyl hydrazinecarboxylate (1.0 equiv) reacts with carbon disulfide (1.2 equiv) in ethanol under reflux (78°C, 6 hours) to form 5-mercapto-4-ethyl-4H-1,2,4-triazole-3-thiol .
- Isolation : The product precipitates upon cooling, yielding 75–80% as a yellow solid.
Mechanistic Insight :
$$
\text{NH}2\text{NHCO}2\text{Et} + \text{CS}2 \xrightarrow{\text{Base}} \text{Triazole-SH} + \text{H}2\text{S} \uparrow
$$
Base-mediated deprotonation facilitates cyclization, with CS₂ acting as a sulfur donor.
Introduction of (4-Chlorophenoxy)methyl Group
The 5-position of the triazole is functionalized via nucleophilic substitution:
Reagents :
- 4-Chlorophenol (1.5 equiv)
- Paraformaldehyde (1.2 equiv)
- Hydrochloric acid (catalytic)
Conditions :
Reaction :
$$
\text{Triazole-SH} + \text{HO-C}6\text{H}4\text{Cl-4} + \text{CH}2\text{O} \xrightarrow{\text{HCl}} \text{Triazole-OCH}2\text{C}6\text{H}4\text{Cl-4} + \text{H}_2\text{O}
$$
The Mannich-type reaction installs the (4-chlorophenoxy)methyl group, achieving 70–75% yield.
Sulfanyl-Acetamide Side Chain Formation
The 3-sulfanyl group is introduced via thiol-alkylation:
Reagents :
- Chloroacetamide (1.1 equiv)
- Potassium carbonate (2.0 equiv)
Conditions :
Reaction :
$$
\text{Triazole-OCH}2\text{C}6\text{H}4\text{Cl-4} + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3} \text{Triazole-SCH}2\text{CONH}_2 + \text{KCl}
$$
This step proceeds via SN2 displacement, yielding 65–70% after recrystallization.
Coupling with 4-Methylaniline
The final amide bond is formed using coupling reagents:
Reagents :
- 4-Methylaniline (1.2 equiv)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
- Hydroxybenzotriazole (HOBt, 1.5 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature, 12 hours.
Reaction :
$$
\text{Triazole-SCH}2\text{COOH} + \text{H}2\text{N-C}6\text{H}4\text{CH}3-4 \xrightarrow{\text{EDC/HOBt}} \text{Triazole-SCH}2\text{CONH-C}6\text{H}4\text{CH}_3-4
$$
The coupling achieves 80–85% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies and Yield Improvements
Solvent and Catalyst Screening
Temperature Control
- Lowering the thiol-alkylation temperature to 50°C minimizes acetamide hydrolysis, improving yield to 75%.
Analytical Characterization
Spectral Data
Purity Assessment
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
Environmental Impact
- Waste management : Sulfur byproducts are neutralized with Ca(OH)₂ to prevent H₂S emissions.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H18ClN5O4S
- Molecular Weight : 447.89532 g/mol
- CAS Number : 493023-68-0
Structural Features
The compound features a triazole ring, a chlorophenoxy group, and an acetamide moiety, which contribute to its biological activity. The presence of sulfur in the triazole structure enhances its reactivity and potential for forming complexes with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis in bacteria.
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through various pathways including cell cycle arrest and activation of caspases. The specific compound discussed may exhibit similar properties due to its structural analogies with known anticancer agents.
Case Study: Screening for Anticancer Activity
A recent study involved screening a library of triazole derivatives against multicellular tumor spheroids. The results indicated that certain modifications in the side chains significantly enhanced cytotoxicity against resistant cancer cell lines, suggesting that the compound could be a candidate for further development in cancer therapy .
Agricultural Applications
The chlorophenoxy group within the compound suggests potential applications as a pesticide or herbicide. Compounds with similar structures have been developed to target specific plant pathogens or pests, providing an environmentally friendly alternative to traditional agrochemicals.
Material Science
The unique chemical properties of triazole compounds allow them to be utilized in the development of new materials. For example, they can serve as ligands in coordination chemistry, forming complexes with metal ions that are useful in catalysis or as sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenoxy group can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds, altering the redox state of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Triazole-Acetamide Family
The target compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamides. Key structural variations among analogs include substitutions on the triazole ring (position 4 and 5) and modifications to the acetamide aryl group. Below is a comparative analysis:
Physicochemical Properties
- Synthetic Yields : Yields for triazole-acetamides range from 45–57% , whereas oxadiazole analogs (e.g., Compound 7o) are synthesized in higher yields (55–57%) due to optimized reaction conditions .
Biological Activity
2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C21H22ClN5O3S
- Molecular Weight : 459.95 g/mol
- CAS Number : 483285-60-5
The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and phenyl groups. These moieties are known to interact with various biological targets:
- Antifungal Activity : The triazole ring is recognized for its antifungal properties by inhibiting fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi .
- Anticancer Potential : Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values indicating strong inhibitory effects .
Case Studies
- Cytotoxicity Assays : In a study assessing the anticancer properties of various derivatives, the compound demonstrated an IC50 value of approximately 0.74 mg/mL against Hep-2 cell lines, indicating considerable cytotoxicity .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, suggesting a complex mechanism that may involve multiple pathways in cancer cell apoptosis .
Comparative Biological Activity
The following table summarizes the biological activity of 2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide compared to other similar compounds:
| Compound Name | Target Cell Line | IC50 Value (mg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-{...} | Hep-2 | 0.74 | Induction of apoptosis via mitochondrial pathway |
| Compound X | A549 | 0.28 | Inhibition of cell proliferation |
| Compound Y | MCF7 | 0.50 | Modulation of cell cycle regulators |
Safety and Toxicity
While the compound exhibits promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity studies indicate that doses above certain thresholds may lead to adverse effects; however, specific LD50 values have yet to be established in comprehensive studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
